InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
and the canonical SMILES string is C1=C(N=C(C(=O)N1)Br)Br
.
3,5-Dibromo-2-hydroxypyrazine can be sourced from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes. The compound falls under the category of heterocyclic compounds, specifically pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms.
The synthesis of 3,5-Dibromo-2-hydroxypyrazine can be achieved through several methods. One notable approach involves the following steps:
The molecular structure of 3,5-Dibromo-2-hydroxypyrazine features:
3,5-Dibromo-2-hydroxypyrazine is involved in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties for specific applications.
The mechanism of action for 3,5-Dibromo-2-hydroxypyrazine primarily revolves around its reactivity due to the presence of the hydroxyl and bromine groups:
This behavior makes it a potential candidate for further studies in medicinal chemistry, particularly in drug design .
The physical and chemical properties of 3,5-Dibromo-2-hydroxypyrazine include:
These properties play a significant role in determining its suitability for various applications.
3,5-Dibromo-2-hydroxypyrazine has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0